3-(Benzolsulfonyl)-8-nitrochinolin

Übersicht

Beschreibung

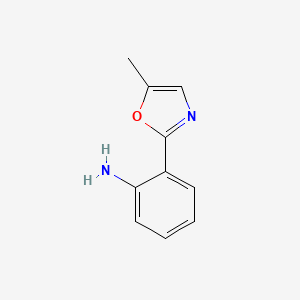

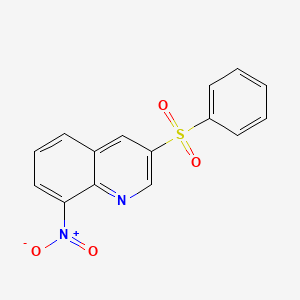

3-(Benzenesulfonyl)-8-nitroquinoline is a compound that contains a benzenesulfonyl group and a nitroquinoline group . The benzenesulfonyl group is an organosulfur compound with the formula C6H5SO2 . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . The nitroquinoline group is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline could potentially involve the reaction of benzenesulfonyl chloride with a nitroquinoline derivative . Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis

The molecular structure of 3-(Benzenesulfonyl)-8-nitroquinoline would consist of a benzenesulfonyl group attached to a nitroquinoline group . The exact structure would depend on the position of the attachment of these groups .Chemical Reactions Analysis

Benzenesulfonyl chloride, a potential precursor in the synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline, exhibits typical reactions of a strong aromatic sulfonic acid . It can undergo acid hydrolysis at 175 °C to yield benzene and sulfuric acid . Further sulfonation with fuming sulfuric acid produces 1,3-benzenedisulfonic acid, which can be converted to 1,3,5-benzenetrisulfonic acid and diphenyl sulfone disulfonic acid .Wissenschaftliche Forschungsanwendungen

Synthese von Schiff-Basen

3-(Benzolsulfonyl)-8-nitrochinolin: kann zur Synthese von Schiff-Basen verwendet werden, einer Klasse von Verbindungen mit einer breiten Palette von Anwendungen aufgrund ihrer Stabilität und Koordinationsfähigkeit. Diese Basen sind besonders interessant für ihren potenziellen Einsatz als sicherere therapeutische Mittel .

Metallkomplexbildung

Diese Verbindung kann als Ligand fungieren, um Metallkomplexe zu bilden. Das Vorhandensein einer Nitrogruppe und einer Sulfonylgruppe im Molekül ermöglicht möglicherweise eine einzigartige Koordinationschemie, die zur Entwicklung neuartiger Metallo-Imine mit vielfältigen Anwendungen führen könnte, darunter Katalyse und Pharmazeutika .

Biologische Aktivität

Die strukturellen Merkmale von This compound machen es zu einem Kandidaten für die Erforschung in biologischen Aktivitäten. Von solchen Verbindungen abgeleitete Schiff-Basen haben eine Reihe von Bioaktivitäten gezeigt, darunter antibakterielle, antifungale und Antikrebsaktivität .

Pharmazeutische Anwendungen

Aufgrund der potenziellen bioaktiven Eigenschaften von Schiff-Basen und ihren Metallkomplexen könnte This compound auf seine pharmazeutischen Anwendungen untersucht werden. Es könnte als Vorläufer für die Synthese von Verbindungen mit verbesserter Aktivität und sichereren Anwendungsprofilen dienen .

Analytische Chemie

In der analytischen Chemie könnten Derivate dieser Verbindung als Derivatisierungsreagenzien für die Bestimmung verschiedener Amine in Umweltproben verwendet werden. Diese Anwendung ist entscheidend für die Überwachung von Schadstoffen und die Sicherstellung der Wassersicherheit .

Organische Synthese

Die Verbindung könnte an organischen Synthesereaktionen beteiligt sein, wie z. B. der Bildung von Oxindolen aus N-unsubstituierten Indolen. Diese Reaktion ist bedeutsam für die Synthese komplexer organischer Moleküle, die Anwendungen in der pharmazeutischen Chemie finden .

Katalyse

This compound: könnte Anwendung in der Katalyse finden, insbesondere in Reaktionen mit Grignard-Reagenzien. Die Sulfonylgruppe in der Verbindung könnte die Bildung von Katalysatoren für organische Umwandlungen erleichtern .

Optische Materialien und Sensoren

Die einzigartigen elektronischen Eigenschaften von Schiff-Basen, die von This compound abgeleitet sind, könnten sie für den Einsatz bei der Entwicklung optischer Materialien und Sensoren geeignet machen. Diese Anwendungen sind wichtig für technologische Fortschritte in der Elektronik und in Detektionssystemen .

Wirkmechanismus

While the specific mechanism of action for 3-(Benzenesulfonyl)-8-nitroquinoline is not provided in the search results, sulfoxone, a related sulfonamide antibiotic, is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid .

Zukünftige Richtungen

Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities, which have been widely utilized as inhibitors and drugs . Therefore, the study and development of compounds like 3-(Benzenesulfonyl)-8-nitroquinoline could potentially contribute to these fields .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIJASKGJCBCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698891 | |

| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

607743-07-7 | |

| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)